![molecular formula C64H100O31 B7888208 SoyasaponinAA](/img/structure/B7888208.png)
SoyasaponinAA
Description
SoyasaponinAA is a natural product found in Glycine max with data available.
Scientific Research Applications
Anti-Obesity Effects : Soyasaponins Aa and Ab can inhibit adipocyte differentiation and reduce lipid accumulation in 3T3-L1 adipocytes, indicating potential anti-obesity effects (Yang et al., 2015).
Antioxidant Activities : In vitro studies on HepG2 cells show that soyasaponins, including Soyasaponin Aa, demonstrate dose-dependent antioxidant activities, potentially offering protective effects against oxidative stress (Zhu et al., 2017).
Plant and Human Health Benefits : Soyasaponins are notable for their roles in plant defense and potential therapeutic applications in human health, including immunological effects (Yates et al., 2021).
Diverse Biological Functions : Soyasaponins, including Soyasaponin AA, have been recognized for anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and cardio-protective activities, suggesting their use in functional foods (Guang et al., 2014).
Adjuvant in Vaccines : Some soyasaponins show promise as vaccine adjuvants, enhancing immune responses with lower haemolytic effects, indicating their potential in vaccine development (Qiao et al., 2014).
Colon Cancer Chemoprevention : Certain soyasaponins exhibit anti-carcinogenic activity against colon cancer cells, suggesting their role as dietary chemopreventive agents (Gurfinkel & Rao, 2003).
Reduction of Fat Accumulation : Studies on mice show that soyasaponins A and B can reduce fat depositions and plasma lipids in high fat-fed models, indicating potential benefits in obesity management (Singh & Manjappara, 2016).
Isolation and Purification Methods : Advances in methods for isolating and purifying different soyasaponins from soy hypocotyls enhance the potential for research and application of these compounds (Zhao et al., 2012).
Bioactive Properties : Soyasaponins, including Soyasaponin AA, possess specific bioactive properties like modulating cell cycle and inducing apoptosis in cancer cells, underlining their potential in cancer therapy (Zhang & Popovich, 2009).
Pharmacological Potential : Soyasaponins are recognized for extensive biological activities and pharmacological values, suggesting their use as resources for new drug development (Qian et al., 1999).
Inhibition of Virus Replication : Soyasaponin II, closely related to Soyasaponin AA, has shown antiviral activities against herpes simplex virus type 1 and other viruses, indicating potential in antiviral therapy (Hayashi et al., 1997).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42-,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+,54-,55-,56-,57-,58+,60+,61-,62+,63+,64+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGJRGWLUHSDLW-HCOXMXEYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O31 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317435 | |
Record name | Soyasaponin Aa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SoyasaponinAA | |
CAS RN |
117230-33-8 | |
Record name | Soyasaponin Aa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117230-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasaponin Aa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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